molecular formula C10H13NO2S B1402054 5-(Thiomorpholin-4-yl)benzene-1,3-diol CAS No. 1779120-96-5

5-(Thiomorpholin-4-yl)benzene-1,3-diol

Cat. No.: B1402054
CAS No.: 1779120-96-5
M. Wt: 211.28 g/mol
InChI Key: GLRWXOVWJCSBQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Thiomorpholin-4-yl)benzene-1,3-diol is an organic compound characterized by the presence of a thiomorpholine ring attached to a benzene ring with two hydroxyl groups at the 1 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiomorpholin-4-yl)benzene-1,3-diol typically involves the reaction of thiomorpholine with a benzene derivative under specific conditions. One common method involves the nucleophilic substitution reaction where thiomorpholine is introduced to a benzene ring substituted with leaving groups such as halides. The reaction is usually carried out in the presence of a base to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(Thiomorpholin-4-yl)benzene-1,3-diol undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

5-(Thiomorpholin-4-yl)benzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Thiomorpholin-4-yl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The thiomorpholine ring and hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Thiomorpholin-4-yl)benzene-1,2-diol
  • 5-(Morpholin-4-yl)benzene-1,3-diol
  • 5-(Piperidin-4-yl)benzene-1,3-diol

Uniqueness

5-(Thiomorpholin-4-yl)benzene-1,3-diol is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-thiomorpholin-4-ylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c12-9-5-8(6-10(13)7-9)11-1-3-14-4-2-11/h5-7,12-13H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRWXOVWJCSBQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=CC(=CC(=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Thiomorpholin-4-yl)benzene-1,3-diol
Reactant of Route 2
Reactant of Route 2
5-(Thiomorpholin-4-yl)benzene-1,3-diol
Reactant of Route 3
Reactant of Route 3
5-(Thiomorpholin-4-yl)benzene-1,3-diol
Reactant of Route 4
Reactant of Route 4
5-(Thiomorpholin-4-yl)benzene-1,3-diol
Reactant of Route 5
Reactant of Route 5
5-(Thiomorpholin-4-yl)benzene-1,3-diol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-(Thiomorpholin-4-yl)benzene-1,3-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.